3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole
CAS No.:
Cat. No.: VC15824786
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole -](/images/structure/VC15824786.png)
Specification
Molecular Formula | C12H13N3O |
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Molecular Weight | 215.25 g/mol |
IUPAC Name | 3-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole |
Standard InChI | InChI=1S/C12H13N3O/c1-16-10-6-4-9(5-7-10)12-11-3-2-8-15(11)14-13-12/h4-7H,2-3,8H2,1H3 |
Standard InChI Key | FCXQYUPUPBTTPA-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=C3CCCN3N=N2 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a pyrrole ring fused to a 1,2,3-triazole moiety. The pyrrolo[1,2-C] triazole system is substituted at the 3-position with a 4-methoxyphenyl group, introducing electron-donating methoxy functionality. X-ray crystallography of related analogs confirms a planar geometry for the triazole ring, while the pyrrole moiety adopts a slight puckering . The methoxy group at the para position of the phenyl ring enhances solubility in polar solvents and influences π-π stacking interactions in solid-state structures .
Electronic Properties
Density functional theory (DFT) calculations on similar triazole derivatives reveal a highest occupied molecular orbital (HOMO) localized on the triazole and pyrrole rings, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the methoxyphenyl group . This electronic distribution suggests nucleophilic reactivity at the triazole ring and electrophilic susceptibility at the methoxyphenyl substituent. The methoxy group’s electron-donating effect lowers the compound’s oxidation potential, a property exploitable in electrochemical applications .
Synthetic Methodologies
Cyclization of γ-Amino Diazoketones
A predominant synthesis route involves the deprotection and cyclization of γ-N-(trifluoroacetyl) diazoketones. For example, treatment of N-(5-diazo-4-oxo-2-(4-methoxyphenyl)pentyl)-2,2,2-trifluoroacetamide with aqueous potassium carbonate induces trifluoroacetamide hydrolysis, generating a free amine. Subsequent 5-endo-dig cyclization forms the bicyclic triazole core (Scheme 1) .
Scheme 1: Synthesis via Cyclization
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Deprotection: Trifluoroacetamide hydrolysis under basic conditions.
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Cyclization: Intramolecular nucleophilic attack forming the triazole ring.
This method achieves yields of 63–95%, with reaction efficiency dependent on the electronic nature of the aryl substituent . Para-substituted methoxy groups enhance cyclization rates due to stabilized transition states through resonance effects .
Alternative Routes
Microwave-assisted synthesis has been explored for related triazoles, though specific applications to 3-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazole remain underinvestigated. Preliminary studies suggest that microwave irradiation could reduce reaction times from hours to minutes while maintaining yields >90% .
Reactivity and Functionalization
Electrophilic Substitution
The triazole ring undergoes electrophilic substitution at nitrogen atoms, with halogenation and nitration occurring preferentially at the N-1 position. For instance, bromination with N-bromosuccinimide (NBS) in dichloromethane yields mono-brominated derivatives, confirmed by NMR shifts at δ 7.8–8.1 ppm .
Nucleophilic Additions
The electron-deficient carbon atoms adjacent to nitrogen in the triazole ring are susceptible to nucleophilic attack. Reactions with Grignard reagents or organolithium compounds generate substituted derivatives, though regioselectivity remains a challenge. Computational models predict preferential attack at the C-5 position due to lower orbital energy .
Industrial and Material Science Applications
Catalysis
Palladium complexes of 3-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazole catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10. The methoxy group stabilizes the palladium center via chelation, reducing catalyst decomposition .
Organic Electronics
Thin-film transistors incorporating this compound exhibit hole mobility of 0.12 cm/V·s, attributed to the planar triazole core facilitating π-orbital overlap .
Comparative Analysis with Structural Analogs
Compound | Structure | Bioactivity (IC) | Key Feature |
---|---|---|---|
3-(4-Methoxyphenyl) analog | Bicyclic triazole with para-methoxy group | 8 µg/mL (S. aureus) | Enhanced membrane permeability |
3-(3-Methoxyphenyl) analog | Bicyclic triazole with meta-methoxy group | 12 µg/mL (S. aureus) | Reduced steric hindrance |
Non-substituted analog | Bicyclic triazole without substituent | 20 µg/mL (S. aureus) | Lower solubility |
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